FMOC-D-HIS-OH
Overview
Description
FMOC-D-HIS-OH: , also known as Nα-Fmoc-D-histidine, is a derivative of the amino acid histidine. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The FMOC group (fluorenylmethyloxycarbonyl) is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.
Mechanism of Action
Target of Action
The primary target of Fmoc-D-His is the amine group of amino acids . The Fmoc group is frequently used as a protecting group for amines, where it can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group acts as a protecting group for the amine group of amino acids during peptide synthesis . It is introduced by reacting the amine with Fmoc-Cl . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
The fmoc group’s stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid has been noted . This stability suggests that the Fmoc group may influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.
Result of Action
The primary result of Fmoc-D-His’s action is the formation of protected peptides during peptide synthesis . The Fmoc group protects the amine group of amino acids, allowing for the efficient synthesis of complex peptides .
Action Environment
The action of Fmoc-D-His is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can influence the efficacy and stability of Fmoc-D-His. Additionally, the Fmoc group is stable to treatment with TFA and hydrogen bromide/acetic acid, suggesting that it may also be stable under acidic conditions .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, FMOC-D-HIS-OH plays a crucial role as a building block in peptide synthesis . The Fmoc group in this compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This process is essential in the formation of peptides, as it provides protection against racemization and by-product formation .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. As a building block in this process, this compound contributes to the formation of peptides that can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group in this compound is base-labile, meaning it can be rapidly removed by a base . This property allows for the controlled assembly and disassembly of peptides during synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation. The Fmoc group in this compound is stable under certain conditions, which is crucial for its role in peptide synthesis . It can be rapidly removed by a base, such as piperidine .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . In this process, this compound interacts with other amino acids, enzymes, and cofactors to form peptides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely tied to its role in peptide synthesis. As a building block in this process, this compound is transported to the site of peptide synthesis where it interacts with other molecules to form peptides .
Subcellular Localization
The subcellular localization of this compound is related to its role in peptide synthesis. During this process, this compound is typically localized at the site of peptide synthesis . The exact subcellular localization can vary depending on the specific cellular context and the other molecules involved in the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alternative Methods: Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (FMOC-OSu), which can be obtained by reacting FMOC-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Industrial Production Methods: The industrial production of FMOC-D-HIS-OH typically follows the same synthetic routes as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: FMOC-D-HIS-OH can undergo substitution reactions where the FMOC group is replaced by another protecting group or functional group.
Deprotection Reactions: The FMOC group can be removed by treatment with a base such as piperidine in N,N-dimethylformamide (DMF), resulting in the formation of the free amino group.
Common Reagents and Conditions:
FMOC Protection: FMOC-Cl, sodium bicarbonate, aqueous dioxane.
Deprotection: Piperidine, DMF.
Major Products:
Protected Amino Acid: this compound.
Deprotected Amino Acid: D-histidine.
Scientific Research Applications
Chemistry: FMOC-D-HIS-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine: this compound is utilized in the design and synthesis of peptide-based pharmaceuticals. These peptides can act as inhibitors, agonists, or antagonists of specific biological targets, offering potential treatments for various diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and other fields .
Comparison with Similar Compounds
FMOC-L-HIS-OH: The L-enantiomer of FMOC-D-HIS-OH, used in similar applications but with different stereochemistry.
FMOC-TRP-OH: FMOC-protected tryptophan, another amino acid used in peptide synthesis.
FMOC-ARG-OH: FMOC-protected arginine, used in the synthesis of peptides containing arginine residues.
Uniqueness: this compound is unique due to its D-configuration, which can impart different biological properties compared to its L-counterpart. This makes it valuable in the synthesis of peptides with specific stereochemical requirements .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRPVCUJLVXZPW-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CN4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427162 | |
Record name | Nalpha-Fmoc-D-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157355-79-8 | |
Record name | Nalpha-Fmoc-D-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.